molecular formula C18H21NO3 B268396 N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide

Cat. No. B268396
M. Wt: 299.4 g/mol
InChI Key: LNODXHOFHXNEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research areas. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been studied extensively for its effects on metabolism, endurance, and cardiovascular health.

Mechanism of Action

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This activation leads to the upregulation of genes involved in energy metabolism, mitochondrial biogenesis, and fatty acid oxidation. This results in increased energy production and utilization, improved glucose and lipid metabolism, and reduced inflammation.
Biochemical and Physiological Effects:
N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has been shown to have several biochemical and physiological effects in the body. These include increased energy production, improved glucose and lipid metabolism, increased insulin sensitivity, reduced inflammation, improved vascular function, and reduced atherosclerosis. N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has also been shown to improve endurance and physical performance in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide in lab experiments is its specificity for the PPARδ receptor, which allows for targeted effects on metabolism and cardiovascular health. However, one of the limitations of using N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide is its potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide. These include further investigation of its effects on metabolic disorders, cardiovascular diseases, and cancer, as well as its potential for improving endurance and physical performance. Additionally, more research is needed to determine the optimal dosage and duration of treatment for N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide in different research applications.

Synthesis Methods

The synthesis of N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide involves several steps and requires specific chemical reagents and equipment. One of the commonly used methods involves the reaction of 2-methoxyethylamine with 3-bromobenzyl chloride to form 3-(2-methoxyethylamino)phenyl) methyl bromide, which is then reacted with phenylacetonitrile in the presence of a base to form N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide.

Scientific Research Applications

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has been extensively studied for its potential applications in various research areas, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation. In cardiovascular diseases, N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has been studied for its potential to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction. In cancer research, N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

Product Name

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C18H21NO3/c1-21-12-13-22-17-9-5-8-16(14-17)19-18(20)11-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,19,20)

InChI Key

LNODXHOFHXNEOA-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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